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Compound of Interest

Compound Name: BMS-823778 hydrochloride

Cat. No.: B606259 Get Quote

Technical Support Center: BMS-823778
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to aid researchers, scientists, and drug development professionals in their preclinical

evaluation of BMS-823778, a potent and selective inhibitor of 11β-hydroxysteroid

dehydrogenase type 1 (11β-HSD-1).

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BMS-823778?

BMS-823778 is a 1,2,4-triazolopyridinyl-methanol derived analog that acts as a potent and

selective inhibitor of the human 11β-HSD-1 enzyme.[1] This enzyme is responsible for the

intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in

various metabolic processes. By inhibiting 11β-HSD-1, BMS-823778 aims to reduce local

cortisol levels in tissues like adipose and liver, which has been a therapeutic target for type 2

diabetes and metabolic syndrome.[1]

Q2: What are the key differences in BMS-823778 potency between species?

A significant challenge in translating preclinical data for BMS-823778 is the notable difference

in its potency against the 11β-HSD-1 enzyme across different species. The compound is

significantly more potent against the human enzyme compared to the mouse enzyme. This

discrepancy is believed to be due to amino acid differences in the enzyme's binding site,
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specifically at residue 177 (Tyrosine in human vs. Glutamine in mouse) and other residues like

231 and 233.[1]

Q3: Why was the clinical development of BMS-823778 discontinued?

While official, detailed reasons for the discontinuation of all clinical programs are not always

publicly disclosed, information suggests that several Phase 2 trials for indications like

hypertension and atherosclerosis were terminated or withdrawn.[2] A major challenge identified

in clinical studies was the large inter-subject variability in drug exposure. This variability was

primarily attributed to genetic polymorphisms of the CYP2C19 enzyme, which is the main

pathway for metabolizing BMS-823778.[3][4][5] Individuals with different CYP2C19 genotypes

(e.g., poor metabolizers vs. extensive metabolizers) showed significantly different plasma

concentrations of the drug, complicating consistent dosing and therapeutic effect.[3][5]

Q4: What is the significance of the high adipose-to-plasma concentration ratio of BMS-823778?

Preclinical studies in diet-induced obese (DIO) mice have shown that BMS-823778 has an

excellent adipose-to-plasma concentration ratio of approximately 2.5.[1] This is a desirable

characteristic for an 11β-HSD-1 inhibitor targeting metabolic syndrome, as the enzyme's

activity within adipose tissue is considered critical to the development of adverse metabolic

profiles associated with excess glucocorticoids.[1] The higher concentration in fat tissue

suggests a targeted effect where it is most needed.

Troubleshooting Guides
In Vitro Enzyme Inhibition Assays
Issue: Inconsistent IC50 values for BMS-823778 in our 11β-HSD-1 inhibition assay.

Possible Cause 1: Enzyme Source and Purity. The potency of BMS-823778 is highly

species-specific. Ensure you are using the correct species-specific enzyme (human, mouse,

rat, or cynomolgus monkey) for your assay. Contamination or low purity of the enzyme

preparation can also lead to variability.

Troubleshooting Tip: Use a commercially available, purified recombinant 11β-HSD-1

enzyme. Always run a positive control with a known inhibitor (e.g., carbenoxolone) to validate

each assay run.
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Possible Cause 2: Assay Conditions. Factors such as substrate (cortisone) and cofactor

(NADPH) concentrations, incubation time, and temperature can all affect enzyme kinetics

and inhibitor potency measurements.

Troubleshooting Tip: Standardize your assay conditions. A common starting point is to use a

substrate concentration close to its Km value for the enzyme. Ensure the reaction is in the

linear range with respect to time and enzyme concentration.

Possible Cause 3: Compound Solubility. BMS-823778, like many small molecules, may have

limited solubility in aqueous assay buffers, leading to inaccurate concentrations.

Troubleshooting Tip: Prepare stock solutions in an appropriate solvent like DMSO and

ensure the final solvent concentration in the assay is low (typically <1%) and consistent

across all wells. Check for any precipitation of the compound during the assay.

In Vivo Pharmacodynamic (PD) Studies in Mice
Issue: We are not observing the expected reduction in corticosterone levels after oral

administration of BMS-823778 in our mouse model.

Possible Cause 1: High ED50 in Mice. BMS-823778 has a significantly higher ED50 in diet-

induced obese (DIO) mice (34 mg/kg) compared to cynomolgus monkeys (0.6 mg/kg).[1] You

may be under-dosing the animals.

Troubleshooting Tip: Refer to the dose-response curves in the primary literature and

consider a dose-escalation study to determine the optimal dose for your specific mouse

strain and experimental conditions.

Possible Cause 2: Timing of Blood Sampling. The pharmacodynamic effect (reduction of

corticosterone) is transient and dependent on the pharmacokinetic profile of BMS-823778.

Troubleshooting Tip: Conduct a time-course experiment, collecting plasma samples at

various time points after BMS-823778 administration and the dehydrocorticosterone (DHC)

challenge to capture the peak inhibitory effect.

Possible Cause 3: Mouse Strain Differences. Metabolic rates and drug handling can vary

between different mouse strains, potentially affecting the exposure and efficacy of BMS-
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823778.

Troubleshooting Tip: The published data often specifies the use of DIO C57BL/6J mice. If

using a different strain, you may need to re-optimize the dosing regimen.

Translational Relevance and Pharmacokinetics
Issue: Our preclinical efficacy data in mice is not translating to our human dose projections.

Possible Cause 1: Species Differences in Potency. As mentioned, BMS-823778 is over 400

times more potent against the human 11β-HSD-1 enzyme (Ki = 0.9 nM) than the mouse

enzyme (Ki = 380 nM).[1] Direct extrapolation of effective doses is not appropriate.

Troubleshooting Tip: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling that

incorporates the species-specific in vitro potency, plasma protein binding, and

pharmacokinetic parameters to predict the required human plasma concentrations for target

engagement. Human plasma concentrations for 50% and 90% inhibition in adipose tissue

have been predicted to be 16 nM and 146 nM, respectively.[1]

Possible Cause 2: Impact of CYP2C19 Polymorphism. In humans, the metabolism and

clearance of BMS-823778 are heavily influenced by the genetic makeup of the CYP2C19

enzyme.[3][4][5] Preclinical animal models do not typically reflect this human genetic

variability.

Troubleshooting Tip: When designing clinical trials, it is crucial to genotype subjects for

CYP2C19 to stratify the population and understand the pharmacokinetic variability.

Physiologically-based pharmacokinetic (PBPK) modeling can be a valuable tool to simulate

the exposure of BMS-823778 in different CYP2C19 genotype populations.[5][6]

Data Presentation
Table 1: In Vitro Potency of BMS-823778 against 11β-HSD-1
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Species IC50 (nM) Ki (nM)

Human 2.3 0.9

Cynomolgus Monkey - 7

Mouse - 380

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Table 2: In Vivo and Ex Vivo Efficacy of BMS-823778

Species/Model Assay Type ED50 (mg/kg)

Cynomolgus Monkey In Vivo PD 0.6

DIO Mouse In Vivo PD 34

DIO Mouse Ex Vivo Adipose 5.2

Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Table 3: Single-Dose Pharmacokinetic Parameters of BMS-823778

Species Route
Dose
(mg/kg)

Cmax
(µM)

Tmax
(h)

AUC(0-
24 h)
(µM•h)

T1/2 (h) F (%)

Mouse IV 2 - - 1.8 1.5 -

Mouse PO 10 1.7 0.5 4.8 1.5 44

Cynomol

gus

Monkey

IV 0.5 - - 0.8 1.9 -

Cynomol

gus

Monkey

PO 2 0.9 1.3 4.3 2.0 100
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Data sourced from Li J, et al. ACS Med Chem Lett. 2018.[1]

Experimental Protocols
1. In Vivo Pharmacodynamic (PD) Assay in Mice

This protocol provides a general framework based on published methods.[1] Researchers

should optimize specific parameters for their experimental setup.

Objective: To determine the in vivo efficacy of BMS-823778 by measuring the inhibition of

11β-HSD-1-mediated conversion of dehydrocorticosterone (DHC) to corticosterone.

Animal Model: Diet-induced obese (DIO) C57BL/6J mice are commonly used.

Procedure:

Fast mice overnight prior to the experiment.

Administer BMS-823778 or vehicle orally (PO) at the desired doses.

At a specified time post-compound administration (e.g., 1-2 hours), administer a challenge

dose of dehydrocorticosterone (DHC) subcutaneously or intraperitoneally.

Collect blood samples (e.g., via tail vein or retro-orbital bleed) at various time points after

the DHC challenge (e.g., 30, 60, 120 minutes).

Process blood to obtain plasma and store at -80°C until analysis.

Measure plasma corticosterone concentrations using a validated method such as an

immunoassay (ELISA) or LC-MS/MS.

Concurrently, measure plasma concentrations of BMS-823778 to establish a PK/PD

relationship.

Calculate the percent inhibition of corticosterone production at each dose and time point

relative to the vehicle-treated control group.
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Determine the ED50 value by fitting the dose-response data to a suitable pharmacological

model.

2. Ex Vivo Adipose Tissue Assay

This assay provides a measure of the target engagement of BMS-823778 in a key metabolic

tissue.[1]

Objective: To determine the efficacy of BMS-823778 in inhibiting 11β-HSD-1 activity in

adipose tissue explants.

Animal Model: DIO mice.

Procedure:

Administer BMS-823778 or vehicle orally to DIO mice.

At a predetermined time point (e.g., when plasma concentrations are expected to be high),

euthanize the animals and collect adipose tissue (e.g., epididymal or subcutaneous fat

pads).

Mince the adipose tissue into small pieces and weigh them.

Incubate the tissue explants in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer)

containing a known concentration of cortisone (the substrate for 11β-HSD-1).

Incubate for a defined period at 37°C with gentle shaking.

Stop the reaction and extract the steroids from the buffer.

Measure the amount of cortisol produced using LC-MS/MS or another sensitive analytical

method.

Calculate the inhibition of 11β-HSD-1 activity for each treatment group compared to the

vehicle control.

Determine the ED50 based on the dose-response relationship.
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Mandatory Visualizations
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Caption: Mechanism of action of BMS-823778 in the 11β-HSD-1 signaling pathway.
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In Vivo Pharmacodynamic Assay Workflow
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Caption: Experimental workflow for the in vivo pharmacodynamic assay of BMS-823778.

Translational Challenges of BMS-823778
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Caption: Logical relationship of key translational challenges for BMS-823778.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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